

# An In-depth Technical Guide to 2-Hexyne: Formula, Structure, and Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Hexyne

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This technical guide provides a comprehensive overview of **2-hexyne**, an internal alkyne that serves as a versatile building block in organic synthesis. This document details its chemical and physical properties, spectroscopic data, and key synthetic and reaction protocols, presenting quantitative data in accessible tables and illustrating reaction pathways with a clear diagram.

## Core Properties and Identifiers of 2-Hexyne

**2-Hexyne**, also known as hex-2-yne, is a colorless to light yellow liquid.<sup>[1]</sup> Its fundamental properties and identifiers are summarized in the table below.

Property	Value
Chemical Formula	C <sub>6</sub> H <sub>10</sub>
Molecular Weight	82.14 g/mol [2]
IUPAC Name	Hex-2-yne[3]
CAS Number	764-35-2[4]
Linear Formula	CH <sub>3</sub> CH <sub>2</sub> CH <sub>2</sub> C≡CCH <sub>3</sub> [5]
SMILES	CCCC#CC[5]
InChI Key	MELUCTCJOARQQG-UHFFFAOYSA-N[4]

## Physicochemical Data

The physical and chemical properties of **2-hexyne** are crucial for its handling, application in reactions, and purification.

Property	Value
Appearance	Colorless to light yellow clear liquid[1][6]
Boiling Point	83.8 °C[3]
Melting Point	-88 °C[3]
Density	0.7317 g/mL at 25 °C[3]
Refractive Index	n <sub>20</sub> /D 1.414[5]
Solubility in Water	0.3 g/L at 25 °C (very slightly soluble)[1]
Flash Point	-11 °C (12.2 °F) - closed cup[5]

## Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is essential for the confirmation of **2-hexyne**'s structure. The following tables summarize its key spectral data.

<sup>1</sup>H NMR (Proton NMR) Data (CDCl<sub>3</sub>)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
2.097	m	2H	-C≡C-CH <sub>2</sub> -
1.781	t	3H	-C≡C-CH <sub>3</sub>
1.495	h	2H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
0.967	t	3H	-CH <sub>2</sub> -CH <sub>3</sub>

<sup>13</sup>C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm)	Assignment
79	-C≡C-CH <sub>2</sub> -
75	CH <sub>3</sub> -C≡C-
24	-C≡C-CH <sub>2</sub> -
22	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
13	-CH <sub>2</sub> -CH <sub>3</sub>
3	-C≡C-CH <sub>3</sub>

## Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Interpretation
2965	C-H stretch (sp <sup>3</sup> )
2875	C-H stretch (sp <sup>3</sup> )
2240	C≡C stretch (internal)
1465	C-H bend (CH <sub>2</sub> )
1380	C-H bend (CH <sub>3</sub> )

## Mass Spectrometry (MS) Data

m/z	Interpretation
82	Molecular ion $[M]^+$
67	$[M - CH_3]^+$ (Loss of a methyl group)
53	$[M - C_2H_5]^+$ (Loss of an ethyl group)

## Synthesis and Reaction Protocols

**2-Hexyne** is a valuable intermediate in the synthesis of various organic compounds. Below are detailed protocols for its synthesis and key reactions.

### Synthesis of 2-Hexyne via Alkylation of 1-Pentyne

A common method for the synthesis of internal alkynes like **2-hexyne** is the alkylation of a terminal alkyne.<sup>[7]</sup> This procedure involves the deprotonation of 1-pentyne with a strong base to form an acetylide anion, followed by nucleophilic attack on an alkyl halide.

#### Experimental Protocol:

- Deprotonation:** In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-pentyne in a suitable aprotic solvent such as liquid ammonia or tetrahydrofuran (THF).
- Base Addition:** Slowly add one equivalent of a strong base, such as sodium amide ( $NaNH_2$ ) or n-butyllithium (n-BuLi), to the solution at an appropriate temperature (e.g.,  $-78\text{ }^\circ\text{C}$  for n-BuLi in THF or  $-33\text{ }^\circ\text{C}$  for  $NaNH_2$  in liquid ammonia).
- Formation of Acetylide Anion:** Allow the reaction mixture to stir for approximately one hour to ensure the complete formation of the pentynide anion.
- Alkylation:** Add one equivalent of iodomethane ( $CH_3I$ ) dropwise to the solution.

- **Reaction Completion:** Let the reaction mixture slowly warm to room temperature and stir for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
- **Extraction:** Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or pentane).
- **Purification:** Combine the organic layers, dry over an anhydrous salt (e.g.,  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by distillation.

## Key Reactions of 2-Hexyne

The triple bond in **2-hexyne** is a reactive functional group that can undergo various transformations.

The partial hydrogenation of an alkyne to a cis-alkene can be achieved using a poisoned catalyst, such as Lindlar's catalyst.<sup>[8]</sup> This catalyst is composed of palladium supported on calcium carbonate and poisoned with lead acetate and quinoline.<sup>[1][3]</sup>

### Experimental Protocol:

- **Catalyst Setup:** In a reaction flask, place the Lindlar catalyst (typically 5-10% by weight relative to the alkyne).
- **Solvent and Substrate Addition:** Evacuate the flask and backfill with an inert gas. Add a suitable solvent (e.g., ethanol, ethyl acetate, or hexane) followed by **2-hexyne**.
- **Hydrogenation:** Replace the inert atmosphere with hydrogen gas, typically from a balloon to maintain a pressure of approximately 1 atm.
- **Reaction Monitoring:** Stir the mixture vigorously at room temperature. Monitor the progress of the reaction by TLC or GC to ensure the reaction is stopped after the consumption of the alkyne to prevent over-reduction to hexane.

- **Work-up:** Once the reaction is complete, replace the hydrogen atmosphere with an inert gas.
- **Purification:** Filter the reaction mixture through a pad of Celite to remove the catalyst. The solvent can then be removed under reduced pressure to yield the crude cis-2-hexene, which can be further purified if necessary.

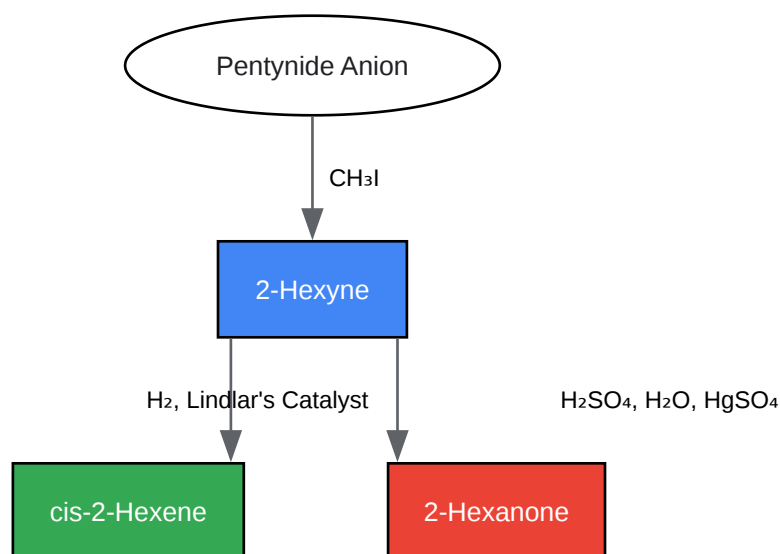
The hydration of an alkyne, typically catalyzed by a strong acid and a mercury(II) salt, results in the formation of a ketone.<sup>[6][9]</sup> The reaction proceeds through an enol intermediate which tautomerizes to the more stable keto form.<sup>[5]</sup>

#### Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask, add water and cool it in an ice bath.
- **Acid Addition:** Slowly add concentrated sulfuric acid with stirring.
- **Catalyst Addition:** Add a catalytic amount of mercury(II) sulfate ( $\text{HgSO}_4$ ).
- **Substrate Addition:** Slowly add **2-hexyne** to the acidic solution with vigorous stirring at room temperature.
- **Reaction Completion:** Allow the reaction to stir for several hours or until completion as monitored by TLC or GC.
- **Work-up:** Cool the reaction flask in an ice-water bath and then add water.
- **Extraction:** Transfer the mixture to a separatory funnel. The product will be in the organic layer. Separate the layers and wash the organic layer with water and then a saturated sodium bicarbonate solution to neutralize any remaining acid.
- **Purification:** Dry the organic layer over an anhydrous salt, filter, and remove the solvent under reduced pressure. The resulting 2-hexanone can be purified by distillation.

## Synthetic Pathways of 2-Hexyne

The following diagram illustrates the synthesis of **2-hexyne** from 1-pentyne and its subsequent conversion to cis-2-hexene and 2-hexanone.



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Synthetic pathways of **2-Hexyne**.

## Safety and Handling

**2-Hexyne** is a highly flammable liquid and vapor.[2] It may cause skin, eye, and respiratory system irritation.[1] It is important to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment, including gloves and safety glasses. Store in a flammables area away from heat and ignition sources.

## Applications

**2-Hexyne** is a versatile building block in organic synthesis. Its triple bond can undergo a variety of chemical transformations, making it a useful precursor for the synthesis of more complex molecules.[8] It is used in the production of pharmaceuticals, agrochemicals, and as a solvent in certain applications.[1] Its ability to be selectively hydrogenated to cis-2-hexene is particularly valuable in stereoselective synthesis.[8]

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)